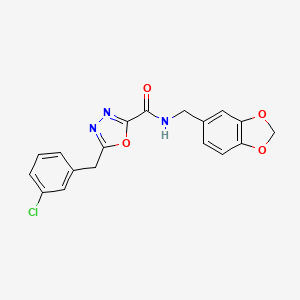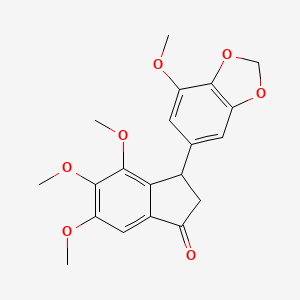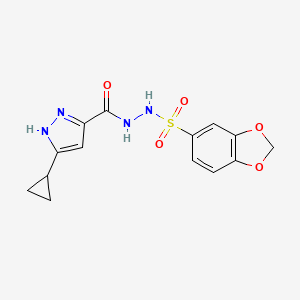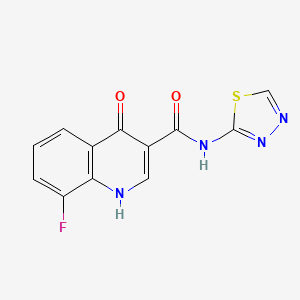![molecular formula C13H14BrN3O3S2 B14942108 4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14942108.png)
4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring substituted with a bromo-morpholinosulfonyl phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Bromination: The phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide.
Sulfonylation: The brominated phenyl ring is then sulfonylated using chlorosulfonic acid or a similar reagent.
Morpholine Substitution: Finally, the sulfonylated intermediate is reacted with morpholine to introduce the morpholinosulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring and the sulfonyl group can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Various substituted thiazole derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Coupling: Biaryl thiazole derivatives.
Applications De Recherche Scientifique
4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.
Material Science: It can be incorporated into polymers and other materials to study their properties.
Chemical Biology: Used in the development of chemical probes for biological systems.
Mécanisme D'action
The mechanism of action of 4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The bromine and sulfonyl groups can form strong interactions with these targets, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[4-Chloro-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine: Similar structure but with a chlorine atom instead of bromine.
4-[4-Methyl-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine: Similar structure but with a methyl group instead of bromine.
4-[4-Fluoro-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 4-[4-Bromo-3-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-amine can significantly influence its reactivity and interactions compared to its chloro, methyl, and fluoro analogs. Bromine is larger and more polarizable, which can lead to stronger interactions with biological targets and different reactivity in chemical reactions.
Propriétés
Formule moléculaire |
C13H14BrN3O3S2 |
|---|---|
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
4-(4-bromo-3-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H14BrN3O3S2/c14-10-2-1-9(11-8-21-13(15)16-11)7-12(10)22(18,19)17-3-5-20-6-4-17/h1-2,7-8H,3-6H2,(H2,15,16) |
Clé InChI |
CSTZPGHAMJQUGN-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C3=CSC(=N3)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-1-(4-chlorobenzylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14942030.png)

![N-[(3,4-dimethoxyanilino)-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]acetamide](/img/structure/B14942033.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B14942036.png)


![7-hydroxy-2-methyl-5-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14942053.png)
![8-phenyl-2,3-dihydrofuro[3,4-g][1,4]benzodioxin-6(8H)-one](/img/structure/B14942057.png)
![1-cyclohexyl-4-[4-methoxy-3-(propan-2-yloxy)phenyl]-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14942060.png)
![1-hydroxy-4,4,6-trimethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14942071.png)
![Ethyl 3-amino-4-cyano-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14942085.png)
![3,4-dichloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B14942095.png)

![Methyl {2-[(4,6-dimethylquinazolin-2-yl)amino]-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl}acetate](/img/structure/B14942117.png)
